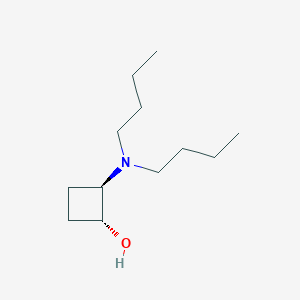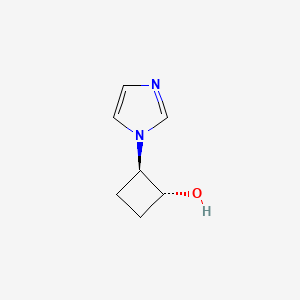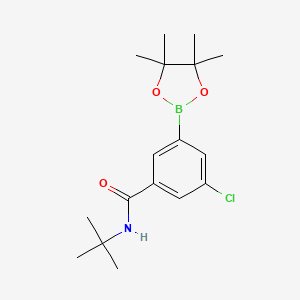
trans-2-(Dibutylamino)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(dibutylamino)cyclobutan-1-ol (TDCB) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. TDCB is synthesized from two organic compounds, dibutyl amine and cyclobutan-1-ol, and is an optically active compound with a chiral center. The compound has been used in a variety of research applications due to its unique properties, such as its ability to act as an enantiomeric and chiral reagent.
Wissenschaftliche Forschungsanwendungen
Chirality in β-Peptides
Trans-2-(Dibutylamino)cyclobutan-1-ol, as a derivative of cyclobutane, plays a role in the study of chirality in β-peptides. The chirality of monomeric residues, like cyclobutane derivatives, influences the folding of small oligopeptides. This understanding is crucial for the rational design of new foldamers, which are molecules that mimic the structure of peptides (Gorrea et al., 2012).
Conformational Studies
The conformational preferences of cyclobutane derivatives, such as trans-2-aminocyclobutane carboxylic acid, have been studied. These studies help in understanding the folding into well-defined structures in solution and solid state, which has implications in the development of new molecular structures (Fernandes et al., 2010).
Kinetic Analysis of Deamination Reactions
In the field of biochemistry, the deamination reactions of cyclobutane dimers are significant. Studies on compounds like trans-2-(Dibutylamino)cyclobutan-1-ol help in understanding these kinetic processes and their implications in DNA and RNA processes (Lemaire & Ruzsicska, 1993).
Stereoselective Synthesis
Research on stereoselective synthesis of cyclobutane derivatives, including trans-2-(Dibutylamino)cyclobutan-1-ol, contributes to the field of organic chemistry. This research has implications in the synthesis of complex molecules with specific stereochemical configurations (Vergne et al., 1996).
Study of Cyclobutane β-Peptides
The study of cyclobutane β-peptides, including derivatives like trans-2-(Dibutylamino)cyclobutan-1-ol, helps in understanding the formation of hydrogen-bonded rings and their influence on the structure and properties of these peptides (Torres et al., 2009).
Transport Mechanism in Prostate Cancer
Investigations into the transport mechanism of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer cells have implications in medical imaging and cancer diagnosis. This research helps in understanding how similar compounds, like trans-2-(Dibutylamino)cyclobutan-1-ol, might behave in biological systems (Okudaira et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, trans-2-Hexen-1-ol, indicates that it is a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Relevant Papers A paper titled “Recent advances in the total synthesis of cyclobutane-containing natural products” discusses complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids . These compounds not only display fascinating architectures but also show potent biological activities . This suggests that trans-2-(Dibutylamino)cyclobutan-1-ol, as a cyclobutane-containing compound, may also have interesting properties and potential applications in the synthesis of natural products.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(dibutylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-5-9-13(10-6-4-2)11-7-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXCTPDZOKWIQA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Dibutylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)